molecular formula C14H10BrClO B1292333 4-Bromo-4'-chloro-3'-methylbenzophenone CAS No. 951891-16-0

4-Bromo-4'-chloro-3'-methylbenzophenone

Cat. No.: B1292333
CAS No.: 951891-16-0
M. Wt: 309.58 g/mol
InChI Key: RFBFCPWUMLQKCO-UHFFFAOYSA-N
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Description

4-Bromo-4'-chloro-3'-methylbenzophenone, or 4BCMB, is a synthetic compound used in a variety of applications. It has been studied and used in scientific research and in the laboratory, and is known for its unique properties.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

4-Bromo-4'-chloro-3'-methylbenzophenone is a compound of interest in the field of chemical synthesis and structural analysis. Studies have demonstrated its synthesis through reactions involving bromination and methylation processes. For instance, Weijian Xu et al. (2007) synthesized a related compound, 4‐(Bromomethyl)benzophenone, highlighting the structural nuances through X-ray crystal structure analysis, revealing intermolecular interactions that stabilize the crystal packing. This suggests the compound’s utility in understanding molecular interactions and crystal engineering (Weijian Xu, Yang Zang, Guoliang Wu, Sheng-Yuan Su, & Deyue Qiu, 2007).

Environmental Implications

Research into halogenated compounds, including bromo-chloro derivatives, has indicated their environmental significance, particularly in water treatment processes. S. Onodera et al. (2008) explored the formation of polyhalogenated 4-Methylphenol dimers during aqueous chlorination, revealing insights into the generation of potentially toxic by-products. This underscores the environmental implications of bromo-chloro derivatives in water purification systems (S. Onodera, Toshinari Takahashi, S. Takemoto, & Tsunehiro Oh-I, 2008).

Green Chemistry Applications

The synthesis of compounds related to this compound has also been explored through green chemistry approaches. For example, the synthesis of 4-hydroxymethylbenzophenone via a phase transfer catalytic method from 4-methylbenzophenone demonstrates a move towards more sustainable chemical synthesis methods. This process, involving halogenation and hydrolyzation, highlights the efficiency and environmental benefits of green synthesis techniques (R. Tang, Jin‐juan Zhu, Zi‐er Yan, & Yi‐ming Luo, 2006).

Antioxidant and Biological Activity

Compounds structurally similar to this compound have shown potential in biological applications, particularly due to their antioxidant properties. Ke-kai Li et al. (2008) isolated bromophenols from the marine red alga Polysiphonia urceolata, demonstrating significant DPPH radical scavenging activity. This indicates the potential of bromo-chloro derivatives in developing natural antioxidants for food and pharmaceutical applications (Ke-kai Li, Xiao‐Ming Li, Naiyun Ji, & Bin-Gui Wang, 2008).

Properties

IUPAC Name

(4-bromophenyl)-(4-chloro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBFCPWUMLQKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232518
Record name (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-16-0
Record name (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(4-chloro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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